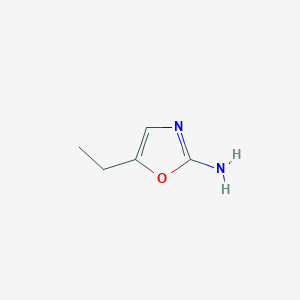

5-Ethyl-1,3-oxazol-2-amine

Description

Significance of the 1,3-Oxazole Ring System in Contemporary Chemistry

The 1,3-oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds and functional materials. igi-global.comchemmethod.com Its unique physicochemical properties, including its planarity and ability to participate in hydrogen bonding, contribute to its versatile role in chemical synthesis and drug design. The oxazole (B20620) nucleus is considered a "privileged" scaffold, meaning it is capable of binding to multiple biological targets with high affinity. This has led to its incorporation into numerous natural products and synthetic molecules with a wide spectrum of pharmacological activities. chemmethod.comresearchgate.net

The reactivity of the oxazole ring allows for substitution at the C2, C4, and C5 positions, with the acidity of a hydrogen atom generally following the order of C2 > C5 > C4. thepharmajournal.com This regioselectivity is crucial for the targeted synthesis of functionalized oxazole derivatives. nih.gov Furthermore, oxazoles exhibit valuable photophysical and photochemical properties, leading to their application in the development of semiconductor devices and non-linear optical materials. thepharmajournal.com

Overview of 2-Aminooxazole Derivatives within Medicinal and Materials Science Frameworks

The 2-aminooxazole moiety, where an amino group is attached to the second position of the oxazole ring, is a particularly important subclass. These derivatives are recognized as bioisosteres of 2-aminothiazoles, a well-established class of pharmacologically active compounds. acs.orgresearchgate.net The substitution of the sulfur atom in the thiazole (B1198619) ring with an oxygen atom to form the oxazole can lead to improved physicochemical properties and metabolic stability. acs.orgmdpi.com

In medicinal chemistry, 2-aminooxazole derivatives have demonstrated a broad range of biological activities, including anti-inflammatory, antimicrobial, and antitubercular properties. researchgate.netacs.orgontosight.ai The 2-amino group provides a key interaction point for binding with biological targets and serves as a versatile handle for further chemical modification. The development of synthetic methodologies, such as the Buchwald-Hartwig coupling, has facilitated the preparation of a diverse library of N-substituted 2-aminooxazoles for biological screening. researchgate.net

In the realm of materials science, the inherent properties of the oxazole ring, such as thermal stability and fluorescence, make 2-aminooxazole derivatives attractive building blocks for novel organic materials. Their potential applications include the development of organic light-emitting diodes (OLEDs), sensors, and polymers. thepharmajournal.com

Research Trajectories and Unexplored Potentials of 5-Ethyl-1,3-oxazol-2-amine

This compound, with the chemical formula C₅H₈N₂O, is a specific derivative within the 2-aminooxazole class. biosynth.com While the broader 2-aminooxazole scaffold has been the subject of considerable research, the specific properties and applications of the 5-ethyl substituted variant remain less explored.

| Property | Value | Source |

| CAS Number | 33124-05-9 | biosynth.comsigmaaldrich.comchemicalbook.com |

| Molecular Formula | C₅H₈N₂O | biosynth.comuni.lu |

| Molecular Weight | 112.13 g/mol | biosynth.com |

| SMILES | CCC1=CN=C(O1)N | biosynth.comuni.lu |

| InChI | InChI=1S/C5H8N2O/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7) | uni.lu |

| InChIKey | ABJMGNIYIIFOSZ-UHFFFAOYSA-N | uni.lu |

Current research indicates that the synthesis of 5-substituted oxazoles can be achieved through various methods, including processes that allow for good yields of compounds with functional groups at this position. google.com The presence of the ethyl group at the C5 position is expected to influence the compound's lipophilicity, which can in turn affect its solubility and interaction with biological membranes.

The unexplored potential of this compound lies in a systematic investigation of its biological activity profile. Given the known activities of other 2-aminooxazoles, it is plausible that this compound could exhibit interesting properties as an antimicrobial, anti-inflammatory, or anticancer agent. Further research is warranted to synthesize and screen this compound and its derivatives against a variety of biological targets. Additionally, its potential in materials science as a monomer or a component in the synthesis of functional polymers and organic electronics remains an open area for investigation.

Structure

3D Structure

Properties

IUPAC Name |

5-ethyl-1,3-oxazol-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O/c1-2-4-3-7-5(6)8-4/h3H,2H2,1H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABJMGNIYIIFOSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(O1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201314753 | |

| Record name | 5-Ethyl-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33124-05-9 | |

| Record name | 5-Ethyl-2-oxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33124-05-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyl-2-oxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201314753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyl-1,3-oxazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 5 Ethyl 1,3 Oxazol 2 Amine and Analogues

Cyclization Strategies for Oxazole (B20620) Ring Formation

Condensation Reactions Utilizing Aminocarbonyl Precursors

Condensation reactions are a cornerstone for the synthesis of 2-aminooxazoles. These methods typically involve the reaction of an α-functionalized carbonyl compound with a reagent containing a urea or thiourea-like motif.

While the Hantzsch reaction, involving the condensation of α-haloketones with thiourea, is a classic and widely used method for the synthesis of 2-aminothiazoles, its application to form 2-aminooxazoles is less direct due to the incorporation of a sulfur atom from thiourea. researchgate.netnih.govresearchgate.netderpharmachemica.com However, the principles of this reaction are foundational. The synthesis of 2-aminothiazoles is achieved by reacting a suitably substituted thiourea with a substituted bromoketone. nih.gov For example, 2-amino-4-(pyridin-2-yl)thiazole can be synthesized from 2-bromo-1-pyridin-2-yl-ethanone and thiourea in ethanol. nih.gov

The synthesis of 2-aminooxazoles requires an oxygen source instead of sulfur. This is typically achieved by using oxygen-containing analogues of thiourea, such as urea or cyanamide (B42294), as the aminocarbonyl precursor. researchgate.netgoogle.com In some specialized cases, metal-mediated cyclizations of thioureas have been explored where the sulfur atom is extruded or replaced, but direct condensation of thiourea to form an oxazole is not a standard method. researchgate.net For instance, copper(II) and gold(III) have been used to mediate the cyclization of thioureas to form substituted 2-aminobenzothiazoles, a related but distinct heterocyclic system. researchgate.net

A more direct and common approach for the synthesis of 2-aminooxazoles is the reaction between an α-haloketone and urea. researchgate.net This reaction is a direct analogue of the Hantzsch thiazole (B1198619) synthesis. The nucleophilic nitrogen of urea attacks the α-carbon of the ketone, displacing the halide. Subsequent intramolecular cyclization via attack of the second nitrogen atom onto the carbonyl carbon, followed by dehydration, yields the 2-aminooxazole ring.

To synthesize 5-Ethyl-1,3-oxazol-2-amine, the required precursor would be 1-bromo-2-butanone. The reaction proceeds by condensation of the α-bromoacetophenone with urea. acs.org Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields. researchgate.netacs.org For instance, reacting 2-bromo-4'-methylacetophenone with urea in a microwave reactor at 120 °C for 3 minutes can produce 4-(p-tolyl)oxazol-2-amine in good yield. acs.org This method is versatile and tolerates various substituents on the ketone precursor. nih.govacs.org

| Starting Ketone Precursor | Product | Conditions | Yield (%) | Reference |

| 2-bromo-4'-methylacetophenone | 4-(p-tolyl)oxazol-2-amine | Urea, Microwave, 120 °C, 3 min | 56% | acs.org |

| 2-bromo-2'-methoxyacetophenone | 4-(2-methoxyphenyl)oxazol-2-amine | Urea, Microwave, 120 °C, 3 min | ~50% | nih.govacs.org |

| 2-bromo-4'-fluoroacetophenone | 4-(4-fluorophenyl)oxazol-2-amine | Urea, Microwave, 120 °C, 3 min | ~50% | nih.govacs.org |

| 1-bromo-2-butanone | 5-Ethyl-4-methyl-1,3-oxazol-2-amine | Urea, Conventional Heating | N/A | N/A |

Table 1: Examples of Urea-Mediated Synthesis of 2-Aminooxazoles.

Metal-Catalyzed Cycloaddition and Cycloisomerization Approaches

Metal catalysts, particularly gold and copper, have enabled the development of elegant and efficient methods for constructing oxazole rings. These reactions often proceed through cycloaddition or cycloisomerization pathways, offering alternative routes to the classic condensation methods.

Cycloaddition Reactions: Diels-Alder, or [4+2] cycloaddition, reactions are powerful tools for forming six-membered rings. libretexts.org While less common for direct 2-aminooxazole synthesis, related cycloaddition strategies can be employed. For instance, 4-alkenyl-2-dialkylaminothiazoles can act as dienes in [4+2] cycloadditions with nitroalkenes to furnish tetrahydrobenzothiazoles, demonstrating the reactivity of such heterocyclic systems. nih.govacs.org Dipolar [3+2] cycloadditions are also a key strategy for five-membered heterocycles. nih.gov For example, azirinyl-substituted nitrile oxides can undergo [3+2] cycloaddition with acetylenes to produce isoxazole (B147169) derivatives. researchgate.net

Cycloisomerization Reactions: Metal-catalyzed cycloisomerization of appropriately functionalized precursors provides a direct route to the oxazole core. Gold-catalyzed reactions of terminal alkynes with nitriles are one such approach to synthesizing 2-aminooxazoles. researchgate.net Another powerful method involves the palladium-catalyzed coupling of α-diazoketones with amides or ureas. organic-chemistry.org For instance, a copper-catalyzed tandem reaction involving propargylic alcohols and amides, using p-toluenesulfonic acid as a co-catalyst, provides efficient access to substituted oxazoles. organic-chemistry.org

| Catalyst | Precursors | Reaction Type | Product | Reference |

| Gold (Au) | Terminal Alkyne, Nitrile | Cycloisomerization | Substituted Oxazole | researchgate.net |

| Copper (Cu) | Propargylic Alcohol, Amide | Propargylation/Cycloisomerization | Substituted Oxazole | organic-chemistry.org |

| Palladium (Pd) | α-Diazoketone, (Thio)urea | Coupling/Cyclization | 2-Aminooxazole/thiazole | organic-chemistry.org |

Table 2: Overview of Metal-Catalyzed Oxazole Syntheses.

Nucleophilic Cyclization Reactions

Nucleophilic cyclization encompasses a broad range of reactions where an intramolecular nucleophilic attack is the key ring-forming step. This strategy is fundamental to many oxazole syntheses.

A primary example is the dehydrative cyclization of N-(2-hydroxyethyl)amides, which can be promoted by various reagents to form 2-oxazolines, a related class of heterocycles. mdpi.com The synthesis of 2-aminooxazoles can be achieved through a similar intramolecular cyclization. A classic method involves the reaction of an α-hydroxyketone with cyanamide. google.com In this reaction, the cyanamide adds to the ketone carbonyl, and the neighboring hydroxyl group then acts as the nucleophile to close the ring, followed by dehydration to yield the 2-aminooxazole. The reaction of glycolaldehyde with cyanamide to form the parent 2-aminooxazole is a key step in some prebiotic nucleotide synthesis pathways. researchgate.net

Another approach involves the solid-phase synthesis of 2-amino-5-carboxamide thiazole derivatives, where a key step is the dehydrative cyclization of a thiourea intermediate resin with an α-bromoketone. nih.gov A similar strategy could be adapted for oxazole synthesis using a urea-linked resin.

Synthesis from Pre-formed Oxazolone (B7731731) Intermediates

A significant route to oxazole derivatives, including those with a 2-amino group, involves the use of oxazolone (also known as azlactone) intermediates. These reactive cyclic compounds serve as versatile building blocks for constructing the desired oxazole ring system.

Cyclization of Acylamino Acids and Derivatives

The formation of oxazolones from α-acylamino acids is a well-established method. The Erlenmeyer-Plöchl reaction, for instance, involves the condensation of an aromatic aldehyde with an N-acylglycine in the presence of acetic anhydride and sodium acetate, leading to the formation of a 4-alkylidene-5(4H)-oxazolone. biointerfaceresearch.com This initial cyclization is a key step, and various dehydrating agents can be employed to facilitate the ring closure of α-acylamino ketones, a process known as the Robinson-Gabriel synthesis. pharmaguideline.com

In a more targeted approach, the cyclization of α-acylamino acids can be achieved using strong acids. For example, the treatment of simple α-acylamino acids with acetic anhydride and perchloric acid yields 5-oxo-Δ2-oxazolinium perchlorates. rsc.org These intermediates can then be deprotonated to furnish the corresponding saturated oxazolin-5-ones. rsc.org This methodology provides a pathway to oxazolone precursors that can be further elaborated to form 2-aminooxazole derivatives.

| Precursor | Reagents | Intermediate | Reference |

| α-Acylamino acid | Acetic anhydride, Perchloric acid | 5-Oxo-Δ2-oxazolinium perchlorate | rsc.org |

| N-Acylglycine, Aromatic aldehyde | Acetic anhydride, Sodium acetate | 4-Alkylidene-5(4H)-oxazolone | biointerfaceresearch.com |

| α-Acylamino ketone | Dehydrating agent (e.g., H2SO4, PCl5) | Oxazole | pharmaguideline.com |

Keto-Enol Tautomerism in Oxazol-5(4H)-ones for Derivative Formation

Oxazol-5(4H)-ones, also referred to as saturated azlactones, exhibit keto-enol tautomerism, a phenomenon that is crucial for their reactivity and utility in synthesis. biointerfaceresearch.comfrontiersin.org The equilibrium between the keto and enol forms allows for various chemical transformations. The enol form, in particular, can react with electrophiles, leading to the formation of substituted oxazoles.

The chemistry of oxazol-5(4H)-ones is diverse, with nucleophiles capable of attacking at the C-2 position or leading to the fission of the carbonyl-oxygen bond, which can result in α-amino acids or their derivatives. biointerfaceresearch.com This reactivity, governed by the tautomeric equilibrium, provides opportunities for converting oxazolone intermediates into a range of heterocyclic scaffolds, including the desired 2-aminooxazoles, through carefully chosen reaction conditions and reagents. rsc.org The stability of the enol form can be influenced by factors such as solvent polarity and the presence of substituents on the oxazolone ring.

Advanced Synthetic Transformations of the Oxazole-2-amine Core

Once the 2-aminooxazole core is established, further modifications can be undertaken to introduce diverse functionalities. These transformations can target the exocyclic amine group or the oxazole ring itself, allowing for the synthesis of a wide array of analogues.

Functionalization at the Amine Group: Acylation and Alkylation

The primary amine group at the C-2 position of the oxazole ring is a key site for functionalization. Standard acylation and alkylation reactions can be employed to introduce a variety of substituents.

Acylation: The reaction of 2-aminooxazoles with acylating agents such as acid chlorides or anhydrides leads to the formation of the corresponding N-acyl derivatives. This transformation is a common strategy to modify the properties of the parent compound. For instance, the acylation of a 2-aminooxazole with a desired acyl chloride in the presence of a base would yield the corresponding 2-(acylamino)oxazole.

Alkylation: N-alkylation of the oxazole ring typically occurs at the nitrogen atom in the 3-position, leading to the formation of quaternary oxazolium salts when reacted with alkylating agents. pharmaguideline.com However, selective alkylation of the exocyclic 2-amino group can be achieved under specific conditions, often involving protection-deprotection strategies or the use of specific alkylating agents that favor reaction at the less hindered and more nucleophilic amino group.

Electrophilic Substitution Reactions on the Oxazole Ring

The oxazole ring is generally considered to be electron-deficient, which can make electrophilic aromatic substitution challenging. firsthope.co.in However, the position of substitution is influenced by the substituents already present on the ring. Electrophilic substitution on the oxazole ring typically occurs at the C-5 position. wikipedia.orgtandfonline.com The presence of an electron-donating group, such as the ethyl group in this compound, is expected to activate the ring towards electrophilic attack at this position. wikipedia.org

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group, typically using a mixture of nitric acid and sulfuric acid. firsthope.co.in

Halogenation: Introduction of a halogen (e.g., bromine, chlorine) using appropriate halogenating agents. firsthope.co.in

Formylation: The Vilsmeier-Haack reaction can be used to introduce a formyl group. pharmaguideline.com

The reactivity of the oxazole ring towards electrophiles is generally in the order of C-5 > C-4 > C-2. pharmaguideline.com

| Reaction | Reagents | Position of Substitution | Reference |

| Nitration | HNO₃/H₂SO₄ | C-5 | firsthope.co.in |

| Halogenation | Br₂, I₂ | C-5 | firsthope.co.in |

| Formylation (Vilsmeier-Haack) | POCl₃, DMF | C-5 | pharmaguideline.com |

Smiles Rearrangement in Oxazole-Related Systems

The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution reaction where an aryl group migrates from a heteroatom to a terminal nucleophilic center. scispace.commanchester.ac.uk This rearrangement is a powerful tool for the synthesis and transformation of various heterocyclic systems.

While direct examples of the Smiles rearrangement involving this compound are not extensively documented in the provided context, the general principles of this rearrangement can be applied to oxazole-related systems. For a Smiles rearrangement to occur in an oxazole derivative, a suitable precursor would be required, typically an O-aryl or N-aryl oxazole derivative with a tethered nucleophile. The reaction involves the formation of a spirocyclic intermediate (a Meisenheimer complex) followed by the cleavage of the C-O or C-N bond and the formation of a new bond between the migrating aryl ring and the nucleophile. scispace.com The versatility of the Smiles rearrangement in terms of the migrating group, the nucleophile, and the reaction conditions suggests its potential applicability in the synthesis of complex oxazole-containing molecules.

Influence of Reaction Conditions and Catalyst Systems on Synthetic Outcomes

The choice of solvent is a critical parameter in the synthesis of oxazole derivatives, influencing reactant solubility, reaction rates, and even the regioselectivity of the reaction. Both polar and nonpolar solvents have been employed, with the optimal choice being highly dependent on the specific synthetic route and substrates.

In the synthesis of 4,5-disubstituted oxazoles from carboxylic acids, a screening of various solvents including dichloromethane (DCM), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), 1,4-dioxane, and acetonitrile (MeCN) revealed that DCM provided the best results at 40°C when using 4-(Dimethylamino)pyridine (DMAP) as a base nih.gov. The use of polar solvents has been shown to favor C-5 arylation of oxazoles in palladium-catalyzed reactions, while nonpolar solvents tend to favor C-2 arylation, highlighting the solvent's role in directing the regiochemical outcome nih.gov.

Some modern synthetic approaches have moved towards solvent-free conditions, often in conjunction with microwave or ultrasonic assistance. This not only aligns with the principles of green chemistry by reducing volatile organic compound (VOC) emissions but can also lead to shorter reaction times and higher yields organic-chemistry.org.

Table 1: Influence of Solvent on Oxazole Synthesis

| Solvent | Reaction Type | Observation | Reference |

|---|---|---|---|

| Dichloromethane (DCM) | Synthesis from carboxylic acids | Excellent yield (96%) at 40°C with DMAP as base. | nih.gov |

| DMSO, THF, 1,4-Dioxane, MeCN | Synthesis from carboxylic acids | Did not yield better results than DCM under the tested conditions. | nih.gov |

| Polar Solvents | Palladium-catalyzed arylation | Favors C-5 arylation of the oxazole ring. | nih.gov |

| Nonpolar Solvents | Palladium-catalyzed arylation | Favors C-2 arylation of the oxazole ring. | nih.gov |

| Solvent-Free | Microwave/Ultrasound-assisted | Reduced reaction times and improved yields. | organic-chemistry.org |

Temperature is a crucial factor that directly impacts the reaction kinetics of oxazole synthesis. Increasing the reaction temperature generally leads to a significant reduction in reaction time and an increase in product yield. For instance, in the synthesis of 4,5-disubstituted oxazoles, raising the temperature from room temperature to 40°C resulted in an excellent yield of 96% in just 30 minutes, compared to a 70% yield in 60 minutes at room temperature nih.gov.

Microwave-assisted synthesis, in particular, leverages the effects of elevated temperature and pressure to dramatically accelerate reactions. In sealed vessels, microwave irradiation can rapidly heat the reaction mixture to temperatures far exceeding the solvent's boiling point at atmospheric pressure, leading to substantial rate enhancements. For example, the synthesis of certain oxazole derivatives can be completed in minutes under microwave irradiation at temperatures ranging from 100°C to 150°C, whereas conventional heating might require several hours tandfonline.comscienceopen.comnih.gov. The ability to precisely control the temperature and pressure within a microwave reactor is key to achieving high yields and minimizing the formation of byproducts.

Table 2: Effect of Temperature on Oxazole Synthesis

| Temperature | Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| Room Temperature | Conventional | 60 min | 70% | nih.gov |

| 40°C | Conventional | 30 min | 96% | nih.gov |

| 100°C - 150°C | Microwave-assisted | Minutes | Good to Excellent | tandfonline.comscienceopen.comnih.gov |

The choice of catalyst is fundamental to the success of many synthetic routes for this compound and its analogues. Catalysts play a variety of roles, from activating substrates to facilitating bond formation and influencing the stereochemical outcome of the reaction.

Lewis Acids: Lewis acids such as copper(II) triflate (Cu(OTf)₂) are effective in promoting the isomerization of 3-amido-2-phenyl azetidines to 2-oxazolines, which are structurally related to 2-aminooxazoles nih.gov. Copper iodide (CuI) has also been used in combination with a Brønsted acid for the synthesis of benzoxazoles from 2-aminophenols and β-diketones researchgate.net.

Bases: Basic catalysts are commonly employed in oxazole syntheses. 4-(Dimethylamino)pyridine (DMAP) has been shown to be an effective base in the synthesis of 4,5-disubstituted oxazoles from carboxylic acids nih.gov. Cesium carbonate (Cs₂CO₃) has also been used to mediate the reaction of primary amides with 2,3-dibromopropene to yield 2-aryl-5-alkyl-substituted oxazoles organic-chemistry.org.

Transition Metals: Palladium catalysts are widely used for the direct arylation of the oxazole ring, with the regioselectivity being influenced by the choice of phosphine ligands and solvent nih.gov. These cross-coupling reactions are powerful tools for the late-stage functionalization of the oxazole core.

The mechanism of catalysis is specific to the chosen system. For instance, in the synthesis from carboxylic acids using a triflylpyridinium reagent, an in situ generated acylpyridinium salt is formed, which is then trapped by an isocyanoacetate to form the oxazole ring nih.govnih.gov.

Table 3: Catalysts in Oxazole Synthesis

| Catalyst Type | Example | Role | Reference |

|---|---|---|---|

| Lewis Acid | Copper(II) triflate (Cu(OTf)₂) | Promotes isomerization to oxazolines. | nih.gov |

| Lewis Acid | Copper Iodide (CuI) | Used with a Brønsted acid for benzoxazole (B165842) synthesis. | researchgate.net |

| Base | 4-(Dimethylamino)pyridine (DMAP) | Effective base in synthesis from carboxylic acids. | nih.gov |

| Base | Cesium Carbonate (Cs₂CO₃) | Mediates synthesis of 2-aryl-5-alkyl-substituted oxazoles. | organic-chemistry.org |

| Transition Metal | Palladium complexes | Catalyzes direct arylation of the oxazole ring. | nih.gov |

In recent years, ultrasonic and microwave irradiation have emerged as powerful tools in organic synthesis, offering significant advantages over conventional heating methods. These techniques are particularly beneficial for the synthesis of heterocyclic compounds like this compound and its analogues, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles.

Ultrasonic Irradiation: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can accelerate reaction rates. Ultrasound-assisted synthesis has been successfully applied to the preparation of various oxazole and thiazole derivatives, often under mild conditions and in shorter timeframes compared to conventional methods scienceopen.comnih.govmdpi.com.

Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat. This rapid and efficient heating can lead to a significant acceleration of chemical reactions. The synthesis of 2-aminooxazole and related heterocycles has been shown to be greatly enhanced by microwave irradiation, with reactions that typically take hours to complete under conventional heating being finished in a matter of minutes tandfonline.com.

The combination of these techniques with solvent-free conditions further enhances their appeal from a green chemistry perspective.

Table 4: Comparison of Conventional and Modern Synthetic Techniques for Heterocycle Synthesis

| Technique | Typical Reaction Time | Typical Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Conventional Heating | Hours to Days | Moderate to Good | Well-established, simple setup. | nih.gov |

| Ultrasonic Irradiation | Minutes to Hours | Good to Excellent | Shorter reaction times, milder conditions. | scienceopen.comnih.govmdpi.com |

| Microwave Irradiation | Minutes | Good to Excellent | Drastic reduction in reaction time, higher yields, improved purity. | tandfonline.com |

Stereoselective Synthesis and Enantiomeric Enrichment of Chiral this compound Analogues

The synthesis of enantiomerically pure chiral amines is of paramount importance in medicinal chemistry, as the biological activity of a molecule can be highly dependent on its stereochemistry. While specific methods for the stereoselective synthesis of chiral this compound analogues are not extensively documented, general strategies for the asymmetric synthesis of chiral amines and related heterocycles can be considered for their potential application.

One promising approach is the use of biocatalysis . For instance, the insertion of carbenes into N-H bonds, catalyzed by engineered myoglobin variants, has been shown to produce chiral α-amino acids and α-methyl-amine motifs with good enantioselectivity tandfonline.com. This method offers a green and efficient route to chiral amines and could potentially be adapted for the synthesis of chiral 2-aminooxazoles.

Transition metal-catalyzed asymmetric hydrogenation is another powerful tool for the synthesis of chiral amines nih.gov. This method typically involves the reduction of a prochiral precursor, such as an imine or enamine, using a chiral metal catalyst to induce enantioselectivity.

Copper-catalyzed enantioselective reductive couplings have been developed for the synthesis of 1,2-amino tertiary alcohols from 2-azadienes and ketones nih.gov. This strategy, which involves the formation of an α-aminoalkyl nucleophile, represents a reverse polarity approach to the synthesis of chiral amines and could be explored for the construction of chiral oxazole precursors.

The development of organocatalytic methods also holds promise for the enantioselective synthesis of chiral heterocycles. For example, chiral organocatalysts have been employed in the asymmetric intramolecular oxa-Michael cyclization of 2-hydroxy chalcones for the synthesis of chiral flavanones, which are oxygen-containing heterocycles.

While these methods provide a conceptual framework, further research is needed to develop specific and efficient protocols for the stereoselective synthesis and enantiomeric enrichment of chiral this compound analogues.

Table 5: Potential Strategies for Stereoselective Synthesis of Chiral 2-Aminooxazole Analogues

| Strategy | Catalyst/Reagent | Potential Application | Reference |

|---|---|---|---|

| Biocatalytic N-H Insertion | Engineered Myoglobin Variants | Enantioselective formation of C-N bond. | tandfonline.com |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes | Enantioselective reduction of prochiral precursors. | nih.gov |

| Enantioselective Reductive Coupling | Chiral Copper Catalysts | Asymmetric C-C bond formation to create chiral amine precursors. | nih.gov |

| Organocatalysis | Chiral Organic Molecules | Asymmetric cyclization reactions. |

Mechanistic Investigations of Chemical Reactions Involving 5 Ethyl 1,3 Oxazol 2 Amine

Elucidation of Cyclization Mechanisms

The formation of the 5-Ethyl-1,3-oxazol-2-amine core involves intricate cyclization mechanisms, primarily centered on the construction of the oxazole (B20620) ring. These pathways are crucial for the efficient synthesis of this and related 2-aminooxazole structures.

The synthesis of 2-amino-5-alkyloxazoles like this compound can be achieved through several established synthetic routes. One of the most prominent methods is a variation of the Hantzsch synthesis, which involves the reaction of an α-haloketone with a suitable nitrogen-containing nucleophile, such as cyanamide (B42294).

In the context of forming this compound, the reaction pathway commences with the nucleophilic attack of cyanamide (H₂N-CN) on the carbonyl carbon of an α-haloketone, such as 1-bromo-2-pentanone or 1-chloro-2-pentanone. The mechanism proceeds as follows:

Nucleophilic Attack: The amino group of cyanamide attacks the electrophilic carbonyl carbon of the α-haloketone, forming a tetrahedral intermediate.

Intramolecular Cyclization: The oxygen atom of the resulting hydroxyl group then acts as a nucleophile, attacking the carbon atom bearing the halogen. This intramolecular Sₙ2 reaction displaces the halide ion and leads to the formation of a five-membered cyclic intermediate, a 2-iminooxazoline.

Tautomerization/Proton Transfer: The 2-iminooxazoline intermediate undergoes tautomerization. A proton transfer from the exocyclic imino nitrogen to the ring nitrogen, followed by a rearrangement of double bonds, results in the formation of the aromatic 2-aminooxazole ring. This final step is the driving force for the reaction, leading to the stable aromatic product.

Another versatile method for constructing 5-substituted oxazoles is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC). nih.gov This pathway involves the reaction of an aldehyde with TosMIC under basic conditions to form a 5-substituted oxazole. nih.gov While typically used for generating oxazoles without a 2-amino group, modifications of this approach can be envisioned for creating the desired scaffold.

A practical electrochemical approach has also been developed for the synthesis of oxazol-2-amine derivatives. organic-chemistry.org This method involves a desulfurative cyclization of isothiocyanates and α-amino ketones, proceeding under metal- and external-oxidant-free conditions to form the necessary C-O and C-N bonds. organic-chemistry.org

The characterization of intermediates and transition states in the formation of the oxazole ring is fundamental to understanding the reaction kinetics and optimizing conditions. In the pathway involving cyanamide and an α-haloketone, several key species can be identified.

Tetrahedral Intermediate: The initial adduct formed after the nucleophilic attack of cyanamide on the ketone is a transient tetrahedral intermediate. This species is typically not isolated but is a critical point in the reaction coordinate.

2-Iminooxazoline Intermediate: The product of the intramolecular cyclization is a more stable, five-membered 2-iminooxazoline. This cyclic intermediate is a crucial precursor to the final aromatic product. Its stability allows for potential isolation or spectroscopic observation under specific conditions. The subsequent rearrangement to the aromatic 2-aminooxazole is thermodynamically favored.

Transition States: The reaction involves at least two significant transition states. The first corresponds to the energy maximum during the initial nucleophilic attack on the carbonyl group. The second, and often rate-determining, transition state is associated with the intramolecular ring-closing step where the halide is displaced. The geometry of this transition state resembles that of a classic Sₙ2 reaction.

The characterization of these transient species often relies on indirect evidence from kinetic studies or computational modeling, as their lifetimes are typically too short for direct experimental isolation.

Mechanisms of Amination and Functionalization Reactions

The 2-amino group on the this compound scaffold provides a reactive handle for further amination and functionalization, enabling the synthesis of a diverse range of derivatives.

The exocyclic amino group of this compound behaves as a potent nucleophile, readily participating in reactions with various electrophiles. A primary example is its reaction with acyl chlorides or acid anhydrides, which proceeds via a nucleophilic addition-elimination mechanism to form N-acylated derivatives. savemyexams.com

The mechanism can be detailed in two main stages: chemguide.co.uk

Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the 2-amino group attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.ukyoutube.com This breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. youtube.comyoutube.com

Elimination: The tetrahedral intermediate is unstable and rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen double bond. Concurrently, the carbon-chlorine bond breaks, and the chloride ion is eliminated as a leaving group. A base (such as another molecule of the amine or a non-nucleophilic base like pyridine) then removes a proton from the positively charged nitrogen atom to yield the final, neutral N-acyl-2-aminooxazole product and an ammonium (B1175870) salt. savemyexams.comyoutube.com

This process is highly efficient for creating amide linkages, which is a common strategy in medicinal chemistry to modify the properties of a lead compound.

Table 1: Nucleophilic Addition-Elimination Reactions of this compound

| Electrophile | Reagent Example | Product Type |

| Acyl Chloride | Ethanoyl chloride | N-(5-ethyl-1,3-oxazol-2-yl)acetamide |

| Acid Anhydride | Acetic anhydride | N-(5-ethyl-1,3-oxazol-2-yl)acetamide |

| Isocyanate | Phenyl isocyanate | 1-(5-ethyl-1,3-oxazol-2-yl)-3-phenylurea |

| Sulfonyl Chloride | Benzenesulfonyl chloride | N-(5-ethyl-1,3-oxazol-2-yl)benzenesulfonamide |

While nucleophilic reactions at the 2-amino position are common, radical pathways offer alternative strategies for functionalizing the oxazole core or synthesizing specific derivatives. The synthesis of 2,5-diaryloxazoles from N-H ketoaziridines mediated by N-bromosuccinimide (NBS) proceeds through the in situ formation of N-bromoketoaziridines, which then generate azomethine ylides, indicating the involvement of radical intermediates in some oxazole syntheses. organic-chemistry.org The combination of gold catalysis and radical chemistry has also been used to synthesize 5-oxazole ketones from N-propargylamides in the presence of a radical oxidant like 4-MeO-TEMPO. organic-chemistry.org

For the derivatization of a pre-formed this compound, radical reactions might be employed to functionalize the oxazole ring itself, for example, at the C4 position, although this is less common than electrophilic substitution. Such pathways are not as extensively documented for 2-aminooxazoles specifically but represent an area of potential synthetic exploration.

Computational Analysis of Reaction Energetics and Kinetics

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for investigating the mechanisms of reactions involving this compound. These studies can elucidate reaction pathways, characterize the geometries of transition states, and calculate the energetics, offering insights that complement experimental findings. nih.govnih.gov

Reaction Pathways and Energetics: DFT calculations can map the potential energy surface for the oxazole ring formation. By calculating the relative energies of reactants, intermediates, transition states, and products, the thermodynamic feasibility and the activation energy (Ea) for each step can be determined. This allows for the identification of the rate-determining step and provides a quantitative understanding of the reaction profile. For instance, the energy barrier for the intramolecular cyclization step can be compared with that of competing side reactions.

Transition State Characterization: Computational methods are invaluable for characterizing the geometry and electronic structure of transient transition states, which are difficult to observe experimentally. Frequency calculations can confirm a structure as a true transition state by identifying a single imaginary frequency corresponding to the atomic motion along the reaction coordinate.

Kinetic Analysis: Using the activation energies derived from DFT, reaction rate constants can be estimated using transition state theory. This allows for a theoretical prediction of how reaction rates will change with temperature and can help in optimizing reaction conditions.

HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated to understand the reactivity of this compound. nih.gov The HOMO, localized on the 2-amino group, explains its nucleophilicity, while the LUMO distribution can predict the most likely sites for nucleophilic attack on the oxazole ring or its derivatives.

Table 2: Hypothetical DFT-Calculated Energetic Data for the Acylation of this compound with Ethanoyl Chloride

| Reaction Step | Species | Relative Energy (kcal/mol) | Activation Energy (Ea) (kcal/mol) |

| 1 | Reactants (Amine + Acyl Chloride) | 0.0 | - |

| 1 | Transition State 1 (Addition) | +12.5 | 12.5 |

| 1 | Tetrahedral Intermediate | -5.2 | - |

| 2 | Transition State 2 (Elimination) | -1.8 | 3.4 |

| 2 | Products (Amide + HCl) | -20.7 | - |

Note: The values in this table are illustrative examples based on typical DFT calculations for nucleophilic addition-elimination reactions and are not from a specific study on this compound.

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1,3 Oxazol 2 Amine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of atoms, their connectivity, and spatial relationships.

¹H NMR Spectroscopic Analysis of Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for identifying the different types of protons within a molecule. researchgate.netrsc.org The chemical shift of a proton is highly dependent on its electronic surroundings, allowing for the differentiation of protons in various functional groups and positions within the 5-Ethyl-1,3-oxazol-2-amine framework.

For the parent compound, the ¹H NMR spectrum typically displays characteristic signals for the ethyl group protons and the proton on the oxazole (B20620) ring. The methyl (CH₃) protons of the ethyl group usually appear as a triplet, while the methylene (B1212753) (CH₂) protons present as a quartet due to spin-spin coupling. The proton at the C4 position of the oxazole ring generally gives rise to a singlet. The amine (NH₂) protons often appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

In derivatives of this compound, the introduction of substituents leads to predictable changes in the ¹H NMR spectrum. For example, substitution on the 2-amino group will alter the chemical shift of the remaining N-H proton and introduce new signals corresponding to the substituent.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for this compound and a Derivative

| Proton Assignment | This compound | N-Acetyl-5-ethyl-1,3-oxazol-2-amine |

| CH₃ (ethyl) | ~1.2 (triplet) | ~1.3 (triplet) |

| CH₂ (ethyl) | ~2.5 (quartet) | ~2.6 (quartet) |

| H4 (oxazole) | ~6.5 (singlet) | ~7.0 (singlet) |

| NH₂/NH | ~5.0 (broad singlet) | ~9.5 (broad singlet) |

| CH₃ (acetyl) | - | ~2.2 (singlet) |

| Note: These are approximate chemical shifts and can vary based on experimental conditions. |

¹³C NMR Spectroscopic Analysis of Carbon Skeletons

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of a molecule. rsc.orgrsc.orgnih.gov Each chemically distinct carbon atom in this compound and its derivatives gives a separate signal in the spectrum.

The ¹³C NMR spectrum of the parent compound will exhibit signals for the two carbons of the ethyl group and the three carbons of the oxazole ring. The C2 carbon, bonded to two electronegative atoms (nitrogen and oxygen), is characteristically found at a lower field (higher ppm value). The C4 and C5 carbons of the oxazole ring are also distinguishable, with the C5 carbon's chemical shift being influenced by the attached ethyl group. rsc.orgrsc.orgbeilstein-journals.orgbeilstein-journals.org

Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for the this compound Core Structure

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| C2 (oxazole) | ~160 |

| C4 (oxazole) | ~120 |

| C5 (oxazole) | ~145 |

| CH₂ (ethyl) | ~20 |

| CH₃ (ethyl) | ~10 |

| Note: These are approximate chemical shifts and can vary based on experimental conditions. |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR experiments are powerful for establishing the connectivity between atoms, which is essential for the complete structural assignment of novel derivatives. youtube.comlibretexts.orgsdsu.edulibretexts.org

COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other. In this compound, a COSY spectrum would show a correlation between the methyl and methylene protons of the ethyl group, confirming their direct connection. youtube.comsdsu.edu

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate protons to the carbons they are directly attached to. libretexts.orglibretexts.org For the title compound, this would link the C4 proton to the C4 carbon and the ethyl protons to their respective carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings between protons and carbons (typically over two or three bonds). youtube.comlibretexts.orglibretexts.org An HMBC spectrum could, for instance, show a correlation between the methylene protons of the ethyl group and the C5 carbon of the oxazole ring, confirming the substitution pattern. beilstein-journals.org

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule. chemrxiv.orgnih.govmdpi.com

For this compound, the IR spectrum is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group typically appear in the 3300-3500 cm⁻¹ region. researchgate.net The C=N stretching of the oxazole ring is anticipated around 1650 cm⁻¹. The C-O-C stretching vibrations are usually observed in the fingerprint region (1000-1300 cm⁻¹). rsc.orgbeilstein-journals.org The introduction of new functional groups in derivatives, such as a carbonyl group in an N-acetylated analog, will give rise to new, characteristic absorption bands (e.g., C=O stretch around 1700 cm⁻¹). mdpi.com Raman spectroscopy provides complementary information, particularly for symmetric vibrations. researchgate.net

Table 3: Key IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |

| N-H (amine) | Stretch | 3300-3500 |

| C-H (alkyl) | Stretch | 2850-3000 |

| C=N (oxazole) | Stretch | ~1650 |

| C-O-C (oxazole) | Stretch | 1000-1300 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which allows for the determination of its elemental formula. rsc.orgrsc.orgbeilstein-journals.orgbeilstein-journals.org For this compound (C₅H₈N₂O), the experimentally measured exact mass can be compared to the calculated theoretical mass to confirm the molecular formula with high confidence. rsc.orgrsc.orgbeilstein-journals.org This is crucial for verifying the identity of newly synthesized compounds and distinguishing between isomers. Analysis of the fragmentation patterns in the mass spectrum can also offer valuable structural clues, such as the loss of the ethyl group or cleavage of the oxazole ring. rsc.orgrsc.orgbeilstein-journals.org

Fragmentation Patterns and Structural Information

Mass spectrometry is a critical tool for elucidating the structure of this compound derivatives by analyzing their fragmentation patterns upon ionization. The behavior of 2-aminooxazoles in a mass spectrometer is markedly different from other oxazole derivatives due to the strong electron-donating nature of the amino group, which significantly influences the fragmentation pathways. clockss.org

For this compound (molecular weight: 112.13 g/mol ), the molecular ion peak (M+) at m/z 112 would be observed. The primary fragmentation processes are predicted based on the established behavior of substituted amines and alkyl-substituted heterocycles. libretexts.org

A key fragmentation pathway for aliphatic amines is α-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this case, cleavage of the bond between the ethyl group and the oxazole ring is a likely event. The most prominent fragmentation pathways anticipated for this compound are:

Loss of a methyl radical (•CH₃): A common fragmentation for ethyl-substituted compounds, leading to a stable secondary carbocation. This would produce a fragment ion at m/z 97 ([M-15]⁺).

Loss of an ethyl radical (•C₂H₅): Alpha-cleavage next to the oxazole ring can result in the loss of the entire ethyl group, yielding a fragment at m/z 83 ([M-29]⁺).

Ring Cleavage: The oxazole ring itself can undergo fragmentation. A characteristic fragmentation of the 2-aminooxazole core involves the cleavage of the 1-2 and 4-5 bonds, which can lead to the formation of various smaller fragments. clockss.org For instance, the loss of a cyanamide (B42294) radical (•NCNH₂) could be hypothesized.

The relative abundance of these fragments provides valuable information for confirming the structure of the parent molecule. The most stable fragments, such as secondary carbocations, typically result in more intense peaks in the mass spectrum. chemguide.co.uk

| m/z Value | Proposed Fragment Ion | Formula of Loss | Description of Fragmentation |

|---|---|---|---|

| 112 | [C₅H₈N₂O]⁺ | - | Molecular Ion (M⁺) |

| 97 | [C₄H₅N₂O]⁺ | •CH₃ | Loss of a methyl radical from the ethyl group |

| 83 | [C₃H₃N₂O]⁺ | •C₂H₅ | Loss of the ethyl group (α-cleavage) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within a molecule, which is fundamental for characterizing its electronic structure. The UV-Vis spectrum of this compound is primarily determined by the 2-aminooxazole chromophore. The absorption of UV light promotes electrons from lower energy molecular orbitals (bonding or non-bonding) to higher energy anti-bonding orbitals.

The spectrum is expected to be characterized by two main types of electronic transitions: nih.gov

π → π* Transitions: These are typically high-energy transitions occurring in molecules with π-systems, such as the oxazole ring. They result in strong absorption bands, usually in the shorter wavelength region of the UV spectrum (around 200-270 nm). For the closely related 2-aminothiazole (B372263), a strong absorption is observed around 260 nm, and a similar absorption is expected for 2-aminooxazoles. nist.gov

n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen and nitrogen atoms, to an anti-bonding π* orbital. These are lower energy transitions and result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The ethyl group at the 5-position acts as an auxochrome. While it does not have its own absorption in the near-UV region, it can cause a small bathochromic shift (shift to longer wavelengths) and a hyperchromic effect (increase in absorption intensity) on the primary absorption bands of the oxazole ring. The electronic spectra of such compounds can also be sensitive to solvent polarity, a phenomenon known as solvatochromism. researchgate.net

| Expected λmax (nm) | Transition Type | Associated Chromophore | Expected Intensity |

|---|---|---|---|

| ~250 - 270 | π → π | Oxazole ring C=C and C=N bonds | High (Strong) |

| >270 | n → π | N and O lone pair electrons | Low (Weak) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. While the specific crystal structure of this compound is not detailed in the available literature, its solid-state characteristics can be reliably inferred from the crystal structures of analogous 5-substituted 2-amino-heterocycles, such as 5-amino-3-(4-methoxyphenyl)isoxazole. iucr.org

The crystal packing of this compound is expected to be dominated by intermolecular hydrogen bonding. A common and highly stable motif for 2-amino substituted heterocycles is the formation of centrosymmetric dimers through pairs of N-H···N hydrogen bonds. iucr.org In this arrangement, the amino group of one molecule acts as a hydrogen bond donor to the ring nitrogen of a neighboring molecule, and vice versa.

Key structural features that would be determined include:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule, confirming the geometry of the oxazole ring and the ethyl substituent. The C-N bond of the amino group is expected to have partial double-bond character.

| Parameter | Typical Value / Observation | Significance |

|---|---|---|

| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell. |

| Space Group | e.g., P2₁/c | Defines the specific symmetry elements within the crystal. |

| Hydrogen Bonding Motif | N-H···N dimers | Primary interaction governing crystal packing. |

| C(amino)-N(ring) Bond Length | ~1.35 Å | Indicates partial double-bond character. iucr.org |

Elemental Analysis for Compound Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a compound. This experimental data is then compared to the theoretical percentages calculated from the compound's molecular formula to verify its elemental composition and assess its purity. For a newly synthesized compound, a close match between the found and calculated values (typically within ±0.4%) is considered strong evidence of its identity and purity. researchgate.net

The molecular formula for this compound is C₅H₈N₂O, with a molecular weight of 112.13 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (5 * 12.011 / 112.13) * 100% = 53.56%

Hydrogen (H): (8 * 1.008 / 112.13) * 100% = 7.19%

Nitrogen (N): (2 * 14.007 / 112.13) * 100% = 24.98%

Oxygen (O): (1 * 15.999 / 112.13) * 100% = 14.27% (often determined by difference)

The results from elemental analysis are crucial in the characterization of newly synthesized oxazole derivatives, providing a foundational check of the compound's stoichiometry before more complex spectroscopic analyses are undertaken. researchgate.netnih.gov

| Element | Theoretical (%) | Found (Hypothetical, %) | Difference (%) |

|---|---|---|---|

| Carbon (C) | 53.56 | 53.48 | -0.08 |

| Hydrogen (H) | 7.19 | 7.25 | +0.06 |

| Nitrogen (N) | 24.98 | 25.05 | +0.07 |

Computational Chemistry and Theoretical Modeling of 5 Ethyl 1,3 Oxazol 2 Amine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can elucidate electronic structure, which in turn governs the molecule's stability, spectroscopy, and reactivity.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational efficiency. It is particularly effective for optimizing molecular geometries and predicting spectroscopic properties. The process begins with geometric optimization, where DFT methods, such as the widely used B3LYP functional combined with a basis set like 6-311G(d,p), are employed to find the lowest energy conformation of the molecule. semanticscholar.org The absence of imaginary frequencies in subsequent vibrational calculations confirms that the optimized structure represents a true energy minimum on the potential energy surface. espublisher.com

Once the optimized geometry is obtained, spectroscopic data such as FT-IR, Raman, and NMR spectra can be predicted. These theoretical spectra are invaluable for interpreting and verifying experimental results. For instance, in studies of related oxazole (B20620) derivatives, calculated vibrational frequencies have shown good agreement with experimental data after applying a suitable scaling factor. nih.gov Similarly, theoretical ¹H and ¹³C NMR chemical shifts can be calculated and compared with experimental findings to confirm the molecular structure. nih.gov

Table 1: Example of Calculated vs. Experimental Vibrational Frequencies for a Related Heterocyclic Compound (Note: Data is illustrative for a related class of compounds, as specific experimental data for 5-Ethyl-1,3-oxazol-2-amine is not available in the cited literature.)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| N-H Stretch | 3465 | 3460 |

| C-H Aromatic Stretch | 3105 | 3101 |

| C=N Stretch | 1650 | 1646 |

| C-O-C Stretch | 1295 | 1292 |

The electronic behavior and reactivity of a molecule are largely dictated by its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing molecular stability and reactivity; a smaller gap generally implies higher reactivity. espublisher.combiointerfaceresearch.com For many heterocyclic compounds, the HOMO is often distributed over the electron-rich parts of the molecule, while the LUMO is located on electron-deficient areas. doaj.org

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. These maps are useful for identifying regions that are susceptible to electrophilic and nucleophilic attack. Red-colored regions on an MEP map indicate negative electrostatic potential (electron-rich), which are favorable sites for electrophilic attack, while blue regions represent positive potential (electron-poor) and are targets for nucleophiles. semanticscholar.org

Table 2: Frontier Molecular Orbital Energies and Energy Gap for Example Heterocyclic Systems (Note: These values are illustrative and derived from studies on related compounds.)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Example Benzoxazole (B165842) Derivative | -6.5 | -1.5 | 5.0 |

| Example Benzodiazepine Derivative | -6.2 | -2.2 | 4.0 |

| Example Pyridine Derivative | -6.8 | -1.9 | 4.9 |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, gas-phase molecules at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including conformational changes and interactions with their environment (e.g., solvent). MD simulations model the movement of atoms by solving Newton's equations of motion, allowing for the exploration of a molecule's potential energy surface.

For a molecule like this compound, MD simulations would be particularly useful for analyzing the conformational flexibility of the ethyl group. These simulations can reveal the preferred rotational orientations (rotamers) of the ethyl substituent and the energy barriers between them. Furthermore, by including explicit solvent molecules in the simulation box, one can investigate how the solvent influences conformational preferences. researchgate.net Such studies have shown that for some molecules, the predominant conformer can change significantly depending on the polarity of the solvent. researchgate.net MD simulations are also essential in studying the interaction of a molecule with a biological target, such as a protein receptor, by revealing stable binding poses and interaction dynamics. nih.gov

In Silico Prediction of Chemical Reactivity and Synthetic Routes

Computational tools can predict the chemical reactivity of this compound and help rationalize or design synthetic pathways. Reactivity indicators derived from DFT calculations, such as the HOMO-LUMO gap and MEP maps mentioned earlier, provide initial insights into how the molecule might behave in a chemical reaction.

More advanced computational methods can be used to model entire reaction mechanisms, including the identification of transition states and the calculation of activation energies. nih.gov This allows chemists to assess the feasibility of a proposed synthetic step before attempting it in the laboratory. For example, in the synthesis of heterocyclic compounds like oxazoles, there are often multiple potential pathways. nih.govresearchgate.net Computational modeling can help determine the most likely reaction mechanism, predict the major products, and explain observed regioselectivity or stereoselectivity. nih.gov By comparing the energy profiles of different potential routes, researchers can optimize reaction conditions (e.g., temperature, catalyst) to favor the desired product, leading to more efficient and economical syntheses. acs.org

Cheminformatics Approaches for Compound Library Design and Screening

Cheminformatics combines computer science and chemistry to analyze large datasets of chemical compounds. Starting with a core scaffold like this compound, cheminformatics tools can be used to design and build virtual libraries containing thousands of related derivatives. This is achieved by systematically modifying the core structure with various functional groups at different positions. nih.gov

Once a virtual library is created, it can be subjected to in silico screening to predict the properties of each compound. This often includes the prediction of ADME (Absorption, Distribution, Metabolism, Excretion) properties and potential toxicity. nih.govnih.gov Properties such as molecular weight, logP (lipophilicity), number of hydrogen bond donors/acceptors, and polar surface area are calculated to assess the "drug-likeness" of the compounds based on established guidelines like Lipinski's Rule of Five. nih.gov Compounds with predicted unfavorable properties can be filtered out early, saving time and resources. Promising candidates identified through this virtual screening can then be prioritized for actual synthesis and experimental testing. nih.gov

Table 3: Example of In Silico Predicted ADME Properties for a Virtual Compound Library (Note: These parameters are typically evaluated in cheminformatics screening.)

| Compound ID | Molecular Weight ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | Predicted Absorption (%) |

| Scaffold | 126.16 | 0.8 | 1 | 3 | 85 |

| Derivative A | 202.25 | 2.1 | 1 | 3 | 80 |

| Derivative B | 250.30 | 3.5 | 2 | 4 | 75 |

| Derivative C | 315.34 | 4.2 | 1 | 5 | 72 |

Exploration of Biological Activities and Molecular Interactions of 5 Ethyl 1,3 Oxazol 2 Amine Derivatives

Investigation of Antineoplastic Activities and Cellular Mechanisms

The anticancer potential of oxazole (B20620) derivatives has been a primary focus of numerous research endeavors. These investigations have revealed their ability to interact with key cellular targets, inhibit cancer cell growth, and induce programmed cell death through various intricate pathways.

Molecular Target Identification and Ligand-Receptor Interactions

The antineoplastic effects of oxazole-containing compounds are often attributed to their ability to bind to and modulate the activity of specific molecular targets crucial for cancer cell survival and proliferation.

FLT3: Certain oxazol-2-amine derivatives have been identified as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3). For instance, 5-(4-fluorophenyl)-N-phenyloxazol-2-amine demonstrated the ability to inhibit both wild-type and mutated FLT3, which is a common mutation in acute myeloid leukemia (AML). This inhibition occurs through direct binding to the kinase, thereby blocking its constitutive activation that drives the rapid proliferation of cancer cells.

Estrogen Receptors: Hybrid molecules incorporating an oxazole or isoxazole (B147169) ring with an estradiol (B170435) framework have been synthesized and evaluated for their interaction with estrogen receptors (ERα and ERβ). nih.govnih.gov Some 5-(thiophen-2-yl)isoxazole derivatives have shown selective cytotoxicity against human breast cancer cell lines by inhibiting the ERα receptor. nih.govnih.gov

Bcl-2: The B-cell lymphoma 2 (Bcl-2) protein, a key regulator of apoptosis, is another target for oxazole-based compounds. nih.gov Benzoxazole (B165842) derivatives have been shown to down-regulate the expression of Bcl-2, an anti-apoptotic protein. nih.govnih.gov This disruption of Bcl-2 function promotes the intrinsic pathway of apoptosis, leading to cancer cell death. nih.gov

Inhibition of Cell Proliferation and Apoptosis Induction Pathways

A primary mechanism by which 5-Ethyl-1,3-oxazol-2-amine derivatives exert their anticancer effects is through the inhibition of cell proliferation and the activation of apoptotic pathways.

Upon binding to their molecular targets, these compounds can trigger a cascade of events leading to programmed cell death. For example, the inhibition of FLT3 by oxazol-2-amine derivatives in AML cells not only halts proliferation but also significantly increases apoptosis. nih.gov This is often evidenced by the cleavage and activation of key executioner enzymes like caspase-3. nih.govnih.gov

Furthermore, studies on related benzoxazole derivatives have demonstrated their ability to induce cell cycle arrest, primarily at the G1 or Pre-G1 phases. nih.gov This arrest prevents cancer cells from progressing through the cell division cycle. The induction of apoptosis is further confirmed by the observed upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. nih.govnih.gov The combined effect of cell cycle arrest and apoptosis induction makes these compounds potent inhibitors of tumor growth. nih.gov

Cellular Assays for Activity Screening

The cytotoxic and antiproliferative activities of this compound derivatives are quantified using various in vitro cellular assays. These assays determine the concentration of the compound required to inhibit cell growth or kill cancer cells, typically expressed as GI50 (50% growth inhibition) or IC50 (50% inhibitory concentration) values.

Derivatives have been tested against a wide panel of human cancer cell lines, showing varied efficacy depending on the specific chemical structure and the cancer type. For example, thiazole (B1198619) and oxadiazole derivatives have demonstrated potent activity against liver, breast, and colon cancer cell lines. researchgate.netnih.govekb.eg

| Compound Type | Cell Line | Cancer Type | Activity Metric | Value (µM) | Reference |

|---|---|---|---|---|---|

| Benzoxazole derivative (12l) | HepG2 | Hepatocellular Carcinoma | IC50 | 10.50 | nih.gov |

| Benzoxazole derivative (12l) | MCF-7 | Breast Adenocarcinoma | IC50 | 15.21 | nih.gov |

| Triazole analogue (8a) | Breast Cancer Subpanel | Breast Cancer | GI50 | <0.01 - 0.014 | rsc.org |

| Triazole analogue (8a) | MDA-MB-435 | Melanoma | GI50 | 0.014 | rsc.org |

| 5-(thiophen-2-yl)isoxazole (TTI-6) | MCF-7 | Breast Cancer | IC50 | 1.91 | nih.govnih.gov |

| Thiazole derivative | HepG-2 | Hepatocellular Carcinoma | IC50 | 14.05 µg/mL | nih.gov |

| Thiazole derivative | MCF-7 | Breast Adenocarcinoma | IC50 | 17.77 µg/mL | nih.gov |

Analysis of Antimicrobial and Antifungal Mechanisms

In addition to their antineoplastic properties, derivatives based on the oxazole scaffold have shown significant promise as antimicrobial and antifungal agents. Their mechanisms of action often involve disrupting essential cellular processes in pathogens or interfering with their ability to form resilient communities.

Mechanisms of Action against Bacterial and Fungal Strains

The antimicrobial activity of oxazole and related azole derivatives stems from their ability to interfere with vital microbial functions. A well-established mechanism for many azole antifungals is the inhibition of ergosterol (B1671047) biosynthesis. researchgate.net Ergosterol is a critical component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death. researchgate.net This is achieved by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), which is a key step in the ergosterol production pathway. researchgate.net

Beyond this, some derivatives are believed to exert their effects by generating reactive oxygen species (ROS) within the microbial cells, leading to oxidative stress and damage to cellular components. In silico studies have also suggested that certain derivatives can bind to other crucial enzymes, such as lanosterol C14-α-demethylase in Saccharomyces cerevisiae, further explaining their antifungal action. researchgate.net

Inhibition of Biofilm Formation and Virulence Factors

A significant challenge in treating microbial infections is the ability of bacteria and fungi to form biofilms—structured communities of cells encased in a self-produced matrix. nih.gov Biofilms provide protection against antibiotics and host immune responses. nih.gov Several oxazole-based compounds have demonstrated potent anti-biofilm activity. nih.govnih.govmdpi.com

These compounds can inhibit the initial stages of biofilm formation or disrupt established, mature biofilms. nih.govmdpi.com For instance, certain oxazolone-based sulfonamides have been shown to significantly reduce biofilm formation in both Pseudomonas aeruginosa and Staphylococcus aureus. nih.gov

The mechanism behind this anti-biofilm activity is often linked to the disruption of virulence factor production. nih.gov Virulence factors are molecules that enable pathogens to infect and cause disease. Studies have shown that oxazolone (B7731731) derivatives can diminish the production of key virulence factors such as pyocyanin (B1662382) in P. aeruginosa and the pigment staphyloxanthin in S. aureus. nih.gov This anti-virulence effect is thought to be mediated by the inhibition of quorum sensing (QS), a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and biofilm formation. nih.gov By blocking QS receptors, these compounds effectively disarm the pathogens, reducing their ability to cause infection. nih.gov

Studies on Anti-inflammatory and Immunomodulatory Potentials

The 5-lipoxygenase (5-LOX) enzyme is a critical component in the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators involved in various inflammatory diseases. nih.govmdpi.com Consequently, the inhibition of 5-LOX is a key strategy in the development of novel anti-inflammatory agents. Derivatives containing the oxazole ring, as well as related thiazole and selenazole structures, have been investigated for their ability to modulate the 5-LOX pathway. mdpi.com

Studies have characterized chalcogen-containing compounds, including oxazole derivatives, for their inhibitory properties. mdpi.com These compounds have been shown to selectively inhibit the epoxide hydrolase activity of Leukotriene A4 Hydrolase (LTA4H), the enzyme that converts LTA4 into the potent chemoattractant LTB4. mdpi.com In addition to targeting LTA4H, these inhibitors also directly block 5-LOX activity in leukocytes. mdpi.com For example, N-aryl-4-aryl-1,3-thiazole-2-amine derivatives have been identified as direct inhibitors of 5-LOX, with specific compounds like N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine demonstrating potent anti-inflammatory activity through this mechanism. nih.gov The ability of oxazole-containing structures to inhibit key enzymes in this pathway underscores their potential as anti-inflammatory agents. mdpi.com

Beyond direct enzyme inhibition, oxazole-containing molecules can exert immunomodulatory effects by interacting with specific cellular signaling pathways. Research has shown that the five-membered oxazole ring itself can act as a structural moiety capable of modulating inflammatory responses. nih.gov

Specifically, certain oxazole-containing compounds have been found to drive inflammation through the activation of the aryl hydrocarbon receptor (AhR) pathway within intestinal epithelial cells. nih.gov This modulation of AhR responses can lead to CD1d-dependent inflammation, highlighting a specific mechanism by which oxazole structures can influence mucosal immune homeostasis. nih.gov The identification of the oxazole moiety as the active component in compounds like oxazolone, which is used to induce colitis in experimental models, points to its significant role in interacting with and modulating inflammatory signaling cascades. nih.gov

Investigation of Antioxidant Properties and Radical Scavenging Mechanisms

Oxidative stress, resulting from an imbalance between the production of free radicals and the body's ability to counteract their harmful effects, is implicated in numerous diseases. nih.govfrontiersin.org Antioxidants mitigate this damage by neutralizing free radicals. frontiersin.org The oxazole scaffold is a feature in various compounds investigated for their antioxidant potential. nih.gov

A study on 4-(substituted benzylidene)-2-(substituted phenyl)oxazol-5(4H)-one derivatives evaluated their ability to inhibit lipid peroxidation and their effects on the hepatic cytochrome P450-dependent ethoxyresorufin-O-deethylase (EROD) enzyme in vitro. nih.gov One derivative, compound E3 , was identified as the most active, exhibiting 89% inhibition of microsomal EROD activity, which was comparable to or better than the reference inhibitor caffeine (B1668208) (85% inhibition). nih.gov

Theoretical studies on the structurally related 1,3,4-oxadiazole (B1194373) derivatives provide insight into the potential radical scavenging mechanisms. frontiersin.orgnih.gov Computational analysis using Density Functional Theory (DFT) helps to delineate the antioxidant mechanisms by calculating key parameters. frontiersin.orgnih.gov Two primary mechanisms are considered:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. This process is related to the Bond Dissociation Enthalpy (BDE). frontiersin.orgnih.gov